molecular formula C15H11N5O3 B2821255 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421483-44-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2821255
CAS RN: 1421483-44-4
M. Wt: 309.285
InChI Key: QWJFIMNKXDPXGF-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Antiviral Research

Research on structurally related imidazo[1,2-a]pyridines demonstrates the design and synthesis of compounds as antiviral agents, specifically targeting human rhinovirus. These compounds show how modifications in the molecular structure can lead to the development of potent antiviral agents, hinting at the potential antiviral applications of related compounds including the one (Hamdouchi et al., 1999).

Catalysis and Green Chemistry

The catalyst-free synthesis of benzimidazole derivatives, including those structurally similar to the compound of interest, emphasizes the role of such molecules in facilitating environmentally benign reactions. This research showcases the compound's potential application in developing green chemistry methodologies (Shaabani et al., 2014).

Anticancer Research

The exploration of imidazo[1,2-a]pyrimidine derivatives for their anticancer activities provides a foundation for the development of new therapeutic agents. Studies have identified specific structural modifications that can enhance the anticancer efficacy of these compounds, suggesting similar possibilities for the compound under discussion (Linton et al., 2011).

DNA Interaction

Research into polyamides containing imidazole and pyrrole units demonstrates the ability of these molecules to interact with DNA, controlling gene expression. This highlights the potential of structurally related compounds for use in gene therapy or as tools for molecular biology research (Chavda et al., 2010).

Antimicrobial and Antibacterial Agents

The synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives with potent antimicrobial and antibacterial activities underscores the importance of such compounds in addressing infectious diseases. This area of research could be relevant for the development of new antibiotics or antimicrobial agents based on the chemical structure of interest (Hafez et al., 2017).

properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c21-14(10-1-2-12-13(5-10)23-9-22-12)19-11-6-17-15(18-7-11)20-4-3-16-8-20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJFIMNKXDPXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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